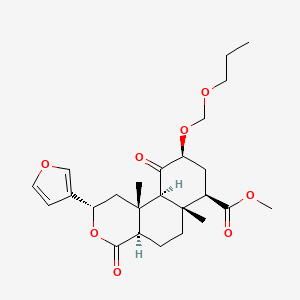
salvinorin B propoxymethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvinorin B propoxymethyl ether is a semi-synthetic analogue of the natural product salvinorin A. It is known for its potent activity at the kappa-opioid receptor, which makes it a subject of interest in scientific research. This compound has a longer duration of action compared to salvinorin A and exhibits increased affinity and potency at the kappa-opioid receptor .
Preparation Methods
Salvinorin B propoxymethyl ether is synthesized from salvinorin B. The synthetic route involves the modification of the hydroxyl group at the C-2 position of salvinorin B to introduce a propoxymethyl ether group. This modification enhances the compound’s pharmacological properties. The reaction conditions typically involve the use of an appropriate alkylating agent under basic conditions .
Chemical Reactions Analysis
Salvinorin B propoxymethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be conducted using nucleophiles such as halides or alkoxides under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids .
Scientific Research Applications
Salvinorin B propoxymethyl ether has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of kappa-opioid receptor agonists.
Industry: The compound is used in the development of new pharmaceuticals targeting the kappa-opioid receptor.
Mechanism of Action
Salvinorin B propoxymethyl ether exerts its effects primarily through its interaction with the kappa-opioid receptor. It acts as a potent agonist at this receptor, leading to the activation of G-protein coupled signaling pathways. This activation results in various physiological effects, including analgesia, sedation, and modulation of mood and perception . The compound’s G-protein biased signaling is associated with fewer side effects compared to traditional kappa-opioid receptor agonists .
Comparison with Similar Compounds
Salvinorin B propoxymethyl ether is compared with other similar compounds, such as:
Salvinorin A: The natural product from which this compound is derived.
Salvinorin B methoxymethyl ether: Another semi-synthetic analogue with a methoxymethyl group instead of a propoxymethyl group.
Ethoxymethyl ether Salvinorin B: This compound has an ethoxymethyl group and is known for its effectiveness in preclinical models of multiple sclerosis.
This compound is unique due to its specific structural modifications, which enhance its pharmacological properties and make it a valuable tool in scientific research.
Properties
Molecular Formula |
C25H34O8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propoxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C25H34O8/c1-5-9-31-14-32-18-11-17(22(27)29-4)24(2)8-6-16-23(28)33-19(15-7-10-30-13-15)12-25(16,3)21(24)20(18)26/h7,10,13,16-19,21H,5-6,8-9,11-12,14H2,1-4H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1 |
InChI Key |
WNDQODUGHMFWNT-BYDLNXCSSA-N |
Isomeric SMILES |
CCCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


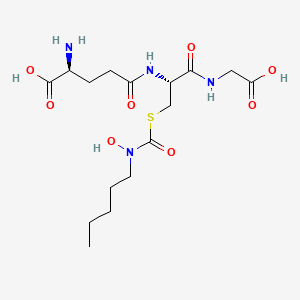
![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)
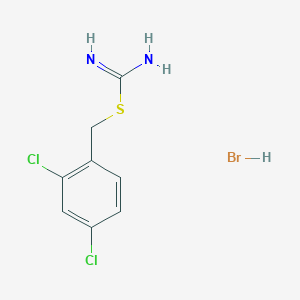
![N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide](/img/structure/B10853059.png)
![2-[[4-[2-[1-[(3-Chlorophenyl)methyl]cyclohex-2-en-1-yl]ethoxy]phenyl]methyl]guanidine](/img/structure/B10853069.png)
![4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide](/img/structure/B10853075.png)
![2-[(4-Bromophenyl)methyl]isothiourea](/img/structure/B10853082.png)

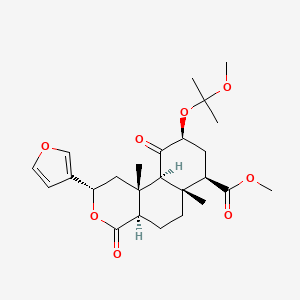
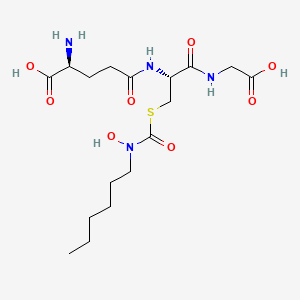


![(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853132.png)

